molecular formula C8H15NO2 B2480088 3-(Hydroxymethyl)-1-methylazepan-2-one CAS No. 2031268-78-5

3-(Hydroxymethyl)-1-methylazepan-2-one

Cat. No.: B2480088
CAS No.: 2031268-78-5
M. Wt: 157.213
InChI Key: DARJEPOQRGOEIL-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1-methylazepan-2-one ( 2059971-55-8) is an organic compound classified as an azepan-2-one derivative, characterized by the presence of both hydroxymethyl and methyl functional groups on its nitrogen-containing seven-membered ring structure . With a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol, this compound is a valuable building block and intermediate in synthetic organic chemistry and pharmaceutical research . The structure, represented by the SMILES notation O=C1N(C)CCCCC1CO, suggests its utility in the development of more complex nitrogen-containing molecules . Researchers value this compound for exploring structure-activity relationships and synthesizing novel chemical entities. Structurally related compounds, such as 3-(3-hydroxyphenyl)-1-methylazepan-2-one, are known to be key intermediates in pharmaceutical synthesis, indicating the potential research applications of this chemical scaffold . The product is presented as a liquid and should be stored at room temperature . This product is intended for research and development purposes only and is not for medicinal, household, or other uses. Researchers should request the Safety Data Sheet (SDS) prior to use and handle the material with appropriate laboratory safety precautions .

Properties

IUPAC Name

3-(hydroxymethyl)-1-methylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-5-3-2-4-7(6-10)8(9)11/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARJEPOQRGOEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Hydroxymethyl 1 Methylazepan 2 One and Analogues

Strategies for Azepan-2-one (B1668282) Ring Construction

The formation of the azepan-2-one skeleton, a seven-membered lactam, is a foundational step in the synthesis of the target compound and its derivatives. Various chemical strategies have been developed to construct this ring system efficiently.

Beckmann Rearrangement Approaches to ε-Caprolactam Derivatives

The Beckmann rearrangement is a classic and industrially significant reaction for the synthesis of amides from oximes, and it is the primary method for the commercial production of ε-caprolactam, the parent compound of the azepan-2-one family. rwth-aachen.dewikipedia.org The archetypal reaction involves the acid-catalyzed rearrangement of cyclohexanone oxime to ε-caprolactam. wikipedia.orgscribd.com This process converts a six-membered carbocyclic ring into a seven-membered lactam. scribd.com

The reaction is typically catalyzed by strong acids such as sulfuric acid, polyphosphoric acid, or hydrochloric acid in various media. wikipedia.org The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl group anti-periplanar to the leaving group on the nitrogen atom. scribd.com This rearrangement is highly stereospecific. wikipedia.org

Modern advancements have focused on developing more environmentally benign and catalytic versions of this rearrangement. rwth-aachen.de For instance, solid acid catalysts and acidic ionic liquids have been explored to replace corrosive mineral acids, aiming to reduce waste and simplify product isolation. researchgate.net Catalytic systems using reagents like cyanuric chloride with zinc chloride have also been developed to facilitate the rearrangement under milder conditions. wikipedia.org

Catalyst/Reagent SystemDescriptionKey Advantage
Sulfuric Acid The most common industrial catalyst for commercial lactam production. wikipedia.orgHigh efficiency and established industrial process.
Acidic Ionic Liquids Used as both reaction media and catalysts, offering a "greener" alternative. researchgate.netReduced environmental impact and potential for catalyst recycling. rwth-aachen.deresearchgate.net
Cyanuric Chloride/ZnCl₂ A co-catalyst system that activates the oxime hydroxyl group for rearrangement. wikipedia.orgCan be rendered catalytic, reducing reagent load. wikipedia.org
Phosphorus Pentachloride A classic reagent known to promote the rearrangement. wikipedia.orgEffective for laboratory-scale synthesis.

Intramolecular Cyclization Reactions for Azepane Formation

Intramolecular cyclization provides a direct route to the azepane ring from acyclic precursors. These methods are versatile for creating substituted azepanes, as the functional groups can be incorporated into the linear starting material before ring formation. However, the formation of seven-membered rings can be kinetically challenging compared to five- or six-membered rings. nih.gov

A common strategy involves the intramolecular reductive amination of a precursor containing both a ketone and an amine, or precursors that can generate these functionalities in situ. nih.gov Other notable methods include:

Tandem Amination/Cyclization: Copper(I)-catalyzed reactions of specific allenynes with amines can lead to functionalized azepines through a tandem process involving intermolecular amine addition followed by intramolecular cyclization. nih.gov

Aza-Prins Cyclization: This methodology allows for the synthesis of tetrahydroazepines through the reaction of homoallylic amines with aldehydes, mediated by catalysts like iron(III) salts. nih.govacs.org This reaction forms both a C-N and a C-C bond in a single step. nih.govacs.org

Intramolecular C-N Bond Coupling: Copper-catalyzed intramolecular coupling of precursors like 1-(2-bromobenzyl)azetidine-2-carboxamides can be used to construct fused azepine ring systems. mdpi.com

These cyclization strategies are often key in the synthesis of complex, biologically active molecules containing the azepane core. researchgate.net

Ring-Opening Polymerization Techniques for Functional Aliphatic Polyamides

While not a direct method for synthesizing the small molecule 3-(hydroxymethyl)-1-methylazepan-2-one, ring-opening polymerization (ROP) of ε-caprolactam and its functionalized derivatives is a critical technology for producing functional aliphatic polyamides, such as Nylon-6. rwth-aachen.denih.gov This approach provides context for the utility of functionalized lactams as monomers.

The anionic ring-opening polymerization (AROP) of ε-caprolactam is an efficient, solvent-free process that can achieve high monomer conversion in short reaction times. researchgate.net By incorporating functionalized lactam monomers, such as those with hydroxyl or amino groups, into the polymerization process, polyamides with tailored properties can be produced. This copolymerization strategy is an effective way to introduce pendant functional groups along the polyamide backbone. rsc.org

The resulting functional polymers can exhibit improved properties like better solubility, adhesion, and elasticity, while maintaining the inherent thermal and mechanical strength of Nylon-6. rsc.org These materials are of interest for advanced biomedical applications and sustainable plastics. nih.govrsc.org

Polymerization MethodDescriptionKey Features
Anionic ROP (AROP) A fast and efficient method for polymerizing ε-caprolactam, often initiated by a strong base. researchgate.netHigh yield, solvent-free conditions, rapid polymerization. researchgate.net
Cationic ROP Polymerization initiated by cationic species, can be catalyzed by solid acids like montmorillonite clay. nih.govAlternative to anionic methods, potential for different polymer properties.
Enzymatic ROP Utilizes enzymes as catalysts, offering a green and highly selective polymerization route. rsc.orgBiodegradable catalysts, mild reaction conditions.
Coordinative ROP Employs metal complexes (e.g., Zinc(II)) as catalysts to control the polymerization. nih.govGood control over polymer molecular weight and structure. nih.gov

Stereoselective Approaches to Hydroxymethyl-Substituted Azepanes

Introducing the hydroxymethyl group at the C3 position with a defined stereochemistry is a significant challenge. Stereoselective synthesis is essential for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. nih.gov This strategy transfers the inherent chirality of the starting material to the final product, avoiding the need for chiral resolution or asymmetric catalysis in later steps.

For the synthesis of chiral substituted azepanes, amino acids like L-pyroglutamic acid are common starting points. researchgate.net The synthesis often involves a series of steps to expand the initial five-membered ring or to build the seven-membered ring from a functionalized chiral precursor. For example, starting from enantiomerically pure amino acids, 1,4-diazepanes have been synthesized where the key step is an intramolecular coupling to form the seven-membered ring. nih.gov This approach ensures that the stereocenter derived from the initial amino acid is preserved in the final heterocyclic product. nih.gov

Asymmetric Catalytic Methodologies (e.g., Osmium-Catalyzed Aminohydroxylation)

Asymmetric catalysis offers a powerful method for creating chiral centers with high enantioselectivity. The Sharpless Asymmetric Aminohydroxylation (ASAH) is a particularly relevant technique for synthesizing vicinal amino alcohols, which are key precursors for compounds like hydroxymethyl-substituted azepanes. nih.gov

This reaction achieves the syn-selective addition of an amino group and a hydroxyl group across a double bond. nih.gov It employs a catalytic amount of osmium tetroxide (or a potassium osmate salt) in the presence of a chiral ligand, typically derived from dihydroquinine or dihydroquinidine alkaloids. nih.gov The choice of ligand determines which enantiomer of the amino alcohol is formed.

A sophisticated application of this method is the osmium-catalyzed tethered aminohydroxylation (TA). nih.govresearcher.life In this approach, an olefin substrate is tethered to a carbamate, which then directs the aminohydroxylation reaction to occur with complete regio- and stereocontrol. nih.govacs.orgresearchgate.net The resulting intermediate, an oxazolidinone, can be hydrolyzed to reveal the 1,2-amino alcohol. This precursor can then undergo further transformations, such as intramolecular reductive amination, to form the desired stereodefined hydroxymethyl-substituted azepane. nih.gov This strategy has been successfully applied to the synthesis of heavily hydroxylated azepane iminosugars. nih.govresearcher.lifeacs.org

ReactionCatalyst/Ligand SystemOutcome
Sharpless Asymmetric Aminohydroxylation (ASAH) K₂OsO₂(OH)₄ / Chiral Ligand (e.g., (DHQ)₂PHAL)syn-selective formation of a 1,2-amino alcohol from an alkene with high enantioselectivity. nih.gov
Osmium-Catalyzed Tethered Aminohydroxylation (TA) K₂OsO₂(OH)₄ on a tethered substrateFormation of a new C-N bond with complete regio- and stereocontrol, leading to a cyclic intermediate. nih.govacs.org

Diastereoselective Cyclization and Reduction Techniques

The construction of the 3-substituted azepan-2-one core with specific stereochemistry can be approached through diastereoselective cyclization of acyclic precursors or by diastereoselective reduction of a corresponding unsaturated or keto-lactam.

Diastereoselective Cyclization: Intramolecular cyclization reactions are a powerful tool for forming lactam rings. The stereochemical outcome of these reactions can often be controlled by the existing stereocenters in the acyclic precursor or by the use of chiral catalysts and reagents. For instance, radical cyclization has been employed for the diastereoselective synthesis of bicyclic β-lactams, which can be precursors to substituted azepanes. In one study, 1-allyl-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones were converted into bicyclic systems with excellent diastereocontrol (>99%) using n-tributyltin hydride and AIBN. nih.gov While this example pertains to β-lactams, the principles of radical cyclization can be extended to the synthesis of larger rings like azepanes, where the stereochemistry of the precursor influences the final product's diastereoselectivity.

Another approach involves the ligand-controlled intramolecular Tsuji–Trost allylation, which has been used for the diastereoselective synthesis of highly substituted β-lactams. By carefully selecting the palladium ligand, either the trans or cis isomer can be accessed with high diastereomeric excess. acs.org This methodology highlights the potential for catalyst control in directing the stereochemical outcome of cyclization reactions to form substituted lactam rings.

Diastereoselective Reduction: Once a suitable precursor with a carbonyl group or a double bond at the C3 position of the azepane ring is synthesized, diastereoselective reduction is a key step to introduce the hydroxymethyl group with the correct orientation. The reduction of 3-oxo-azepanes can be achieved using various reducing agents, where the facial selectivity is directed by steric hindrance or existing chiral centers in the molecule. For example, the reduction of bicyclic β-lactams containing an azepane ring has been shown to produce 2-(1-alkoxy-2-hydroxyethyl)azepanes as single isomers, demonstrating high diastereoselectivity. nih.gov Similarly, the diastereoselective 1,2-reduction of an enone has been utilized to create an allylic alcohol as a single diastereomer, a strategy that can be adapted for the synthesis of hydroxymethyl-substituted cyclic compounds. nih.gov

Table 1: Examples of Diastereoselective Reactions in Lactam and Azepane Synthesis
Reaction TypeSubstrateReagents/ConditionsProductDiastereoselectivityReference
Radical Cyclization1-Allyl-4-(2-bromo-1,1-dimethylethyl)azetidin-2-onen-Bu3SnH, AIBN, Toluene7-Alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-one>99% de nih.gov
Intramolecular AllylationAllylic Ugi-adductsPd(0), Ligand A (for trans) or B (for cis)Substituted β-lactamsHigh de (ligand dependent) acs.org
Reductive Ring Opening1-Azabicyclo[5.2.0]nonan-9-oneLithium aluminum hydride2-(1-Alkoxy-2-hydroxyethyl)azepaneSingle isomer nih.gov
1,2-ReductionCyclopentenone derivativeDiisobutylaluminum hydride (DIBAL)Allylic alcoholSingle diastereomer nih.gov

Introduction and Modification of Hydroxymethyl and N-Methyl Moieties

The synthesis of this compound can also be envisioned through the modification of a pre-formed 1-methylazepan-2-one ring or by N-methylating a 3-(hydroxymethyl)azepan-2-one precursor.

Selective Hydroxymethylation Reactions

The introduction of a hydroxymethyl group at the C3 position, alpha to the carbonyl group of the lactam, is a critical transformation. This can be achieved through various hydroxymethylation reactions.

One common method is the α-hydroxymethylation of ketones, a reaction that can be adapted for lactams. This often involves the formation of an enolate followed by a reaction with an electrophilic source of a hydroxymethyl group, such as formaldehyde. The development of catalytic, asymmetric direct-type aldol reactions of ketones with aldehydes is a significant area of research. For instance, a chiral 2,2′-bipyridine scandium complex has been used to catalyze the hydroxymethylation of propiophenone derivatives in water with high enantioselectivity. nih.gov Such catalytic systems could potentially be applied to lactam substrates to achieve stereoselective hydroxymethylation.

An alternative, environmentally friendly approach is the electrooxidative α-hydroxymethylation of ketones. This method uses N,N-dimethylformamide (DMF) as the carbon source and avoids the need for metal catalysts or chemical oxidants. The reaction proceeds at room temperature and shows tolerance for a broad range of functional groups, making it a potentially viable method for the hydroxymethylation of a 1-methylazepan-2-one substrate. rsc.org

Table 2: Methods for Selective Hydroxymethylation
MethodSubstrate TypeKey Reagents/ConditionsProduct TypeKey FeaturesReference
Asymmetric Aldol ReactionPropiophenone derivativesChiral Sc(III) complex, Water, Surfactantsα-Hydroxymethyl ketoneHighly enantioselective, Base-free nih.gov
Electrooxidative HydroxymethylationKetonesElectrochemical cell, DMF as carbon sourceβ-Hydroxy ketonesMetal-free, oxidant-free, room temperature rsc.org
Reaction with EpibromohydrinAmide dianionsEpibromohydrin5-(Hydroxymethyl)pyrrolidin-2-onesRegioselective formation organic-chemistry.org

N-Alkylation and Related Transformations

The introduction of the methyl group onto the nitrogen atom of the azepan-2-one ring is a fundamental N-alkylation reaction. Amides and lactams are generally weak bases, so they often need to be converted to their conjugate bases before alkylation. mdpi.com

Several methods exist for the N-methylation of lactams. A common laboratory method involves the use of a base, such as sodium hydride, to deprotonate the lactam followed by quenching with an electrophilic methyl source like methyl iodide. Another approach utilizes phase-transfer catalysis (PTC) under microwave irradiation. This solvent-free method involves mixing the lactam with an alkyl halide and a catalytic amount of tetrabutylammonium bromide (TBAB) on a solid support of potassium carbonate and potassium hydroxide. This technique offers rapid reaction times under mild conditions. mdpi.com

A different method for N-methylation uses a combination of paraformaldehyde and trifluoroacetic acid, followed by reduction with triethylsilane. This procedure has been shown to be effective for a variety of amides and lactams. acs.orgacs.org

Table 3: N-Alkylation Methods for Lactams
MethodSubstrateReagentsConditionsKey FeaturesReference
Microwave-Assisted PTCN-Substituted amides and lactamsAlkyl halide, TBAB, K2CO3, KOHSolvent-free, Microwave irradiationFast, mild conditions mdpi.com
Reductive AminationAmides, Lactams, UreasParaformaldehyde, Trifluoroacetic acid, TriethylsilaneElevated temperatureEffective for various amide-like compounds acs.orgacs.org
Classical Alkylation2-Pyridone (lactam analogue)Alkali salt, Alkylating agent, DMFVariesPredominately N-alkylation nih.gov

Computational Chemistry and Spectroscopic Characterization in Azepan 2 One Research

Theoretical Investigations of Molecular Structure and Reactivity

Computational chemistry provides profound insights into the intrinsic properties of molecules at an atomic level. For derivatives of azepan-2-one (B1668282), these theoretical approaches are indispensable for predicting geometry, stability, and sites of chemical reactivity, guiding further experimental work.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. tandfonline.com DFT calculations are instrumental in determining the optimized molecular geometry, vibrational frequencies, and electronic properties of complex organic compounds, including lactam derivatives. mdpi.comdntb.gov.uaresearchgate.net For 3-(Hydroxymethyl)-1-methylazepan-2-one, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to calculate its most stable three-dimensional conformation.

These studies yield precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric and electronic environment of the molecule. For instance, the planarity of the amide group within the seven-membered azepane ring, a key feature of lactams, can be accurately assessed. rsc.org The calculations would also provide the theoretical vibrational spectra (infrared and Raman), which can be compared with experimental data to confirm the structure. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT

Parameter Predicted Value Range Significance
C=O Bond Length ~1.23 Å Indicates the double bond character of the carbonyl group.
C-N Bond Length (amide) ~1.35 Å Shorter than a typical C-N single bond, indicating partial double bond character due to resonance.
O-H Bond Length ~0.96 Å Typical length for a hydroxyl group.
N-C=O Bond Angle ~122° Reflects the sp² hybridization of the nitrogen and carbon atoms in the amide plane.
Ring Conformation Twisted-Chair The most stable conformation for substituted ε-caprolactam rings. rsc.orgrsc.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. yale.edu The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the amide group, specifically the nitrogen and oxygen atoms, due to the presence of lone pairs. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group, which is a characteristic electron-accepting region in amides. yale.edu A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic excitation. irjweb.com This analysis is crucial for predicting how the molecule will interact with other reagents or biological targets. ias.ac.in

Table 2: Conceptual Frontier Molecular Orbital Properties

Parameter Description Implication for Reactivity
HOMO Energy Energy of the highest occupied molecular orbital. Higher energy indicates stronger electron-donating ability (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbital. Lower energy indicates stronger electron-accepting ability (electrophilicity).
HOMO-LUMO Gap (ΔE) ΔE = ELUMO - EHOMO A small gap signifies high reactivity and low kinetic stability. A large gap implies high stability. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing a guide to its reactive sites. chemrxiv.orgrsc.org The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net Green and yellow represent areas of neutral or intermediate potential.

In an MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen and the hydroxyl oxygen atoms, highlighting them as the primary sites for electrophilic attack and hydrogen bond acceptance. nih.gov Conversely, the most positive potential (blue) would be located around the hydrogen atom of the hydroxyl group, identifying it as a potential hydrogen bond donor. This analysis is invaluable for predicting intermolecular interactions, such as those with solvent molecules or receptor binding sites. chemrxiv.orgnih.gov

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial for molecular conformation, crystal packing, and biological recognition. wikipedia.orgmdpi.com The NCI analysis, often visualized using the Reduced Density Gradient (RDG), is a computational method that identifies and characterizes these weak interactions within a molecule or between molecules. rsc.orgresearchgate.net The RDG isosurfaces are colored to differentiate the type of interaction: blue for strong attractive interactions (hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. nih.govnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex molecular orbitals into a localized, Lewis-like bonding scheme. rsc.orgwisc.edu This method is particularly useful for quantifying electron delocalization, hyperconjugative interactions, and charge transfer between orbitals. researchgate.net

In the context of this compound, NBO analysis would quantify the resonance stabilization within the amide group. It achieves this by calculating the stabilization energy (E(2)) associated with the delocalization of the nitrogen lone pair (n) into the antibonding π* orbital of the carbonyl group (n → π). rsc.orgyoutube.com This interaction is responsible for the partial double-bond character of the amide C-N bond and its planar geometry. NBO analysis can also be used to study the stabilizing effects of intramolecular hydrogen bonding by examining the interaction between the lone pair of the acceptor oxygen and the antibonding σ orbital of the donor O-H bond. rsc.orgresearchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation

While computational methods provide theoretical predictions, spectroscopic techniques offer experimental verification of a molecule's structure. A combination of methods is typically used to provide a complete and unambiguous characterization of novel compounds like this compound. ipb.pt

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For the target compound, the FT-IR spectrum would show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically around 1630-1680 cm⁻¹. nih.govresearchgate.net A broad absorption band corresponding to the O-H stretch of the alcohol group would appear in the region of 3200-3600 cm⁻¹. Other significant peaks would include C-H stretching vibrations just below 3000 cm⁻¹ and the C-N stretching vibration. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of an organic molecule by providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. rsc.orgmdpi.com

¹H NMR: The spectrum of this compound would display distinct signals for each non-equivalent proton. Key signals would include a singlet for the N-methyl (N-CH₃) protons around 2.8-3.0 ppm, signals for the hydroxymethyl (-CH₂OH) protons, and a series of multiplets for the protons on the seven-membered azepane ring. The proton of the hydroxyl group (-OH) would appear as a broad singlet whose chemical shift is dependent on concentration and solvent. modgraph.co.ukdocbrown.info

¹³C NMR: The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon at a downfield shift (typically 170-180 ppm). Signals for the N-methyl carbon, the hydroxymethyl carbon, and the five distinct carbons of the azepane ring would also be observed at specific chemical shifts. acs.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would offer further structural clues, likely showing characteristic losses of the hydroxymethyl group or fragments of the azepane ring.

Table 3: Expected Spectroscopic Data for this compound

Technique Feature Expected Chemical Shift / Wavenumber
FT-IR Amide C=O Stretch 1630 - 1680 cm⁻¹
Alcohol O-H Stretch 3200 - 3600 cm⁻¹ (broad)
C-H Stretch 2850 - 3000 cm⁻¹
¹H NMR N-CH₃ (singlet) ~2.8 - 3.0 ppm
-CH₂OH (multiplet) ~3.5 - 3.8 ppm
Azepane Ring Protons (multiplets) ~1.5 - 3.5 ppm
¹³C NMR C=O (Carbonyl) ~170 - 180 ppm
-CH₂OH ~60 - 70 ppm
N-CH₃ ~35 - 45 ppm
Azepane Ring Carbons ~25 - 55 ppm
Mass Spec. Molecular Ion Peak [M]⁺ Corresponding to C₈H₁₅NO₂

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, a hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons in different parts of the molecule. The protons of the hydroxymethyl group (-CH₂OH), the methyl group on the nitrogen (-NCH₃), the protons on the azepane ring, and the proton on the hydroxyl group (-OH) would each resonate at characteristic chemical shifts. The integration of these signals would correspond to the number of protons, and the splitting patterns (singlet, doublet, triplet, etc.) would provide information about neighboring protons.

A hypothetical ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the lactam, the carbons of the azepane ring, the methyl carbon, and the hydroxymethyl carbon. The chemical shifts of these signals would be indicative of their electronic environment.

Hypothetical ¹H NMR Data for this compound

Functional Group Expected Chemical Shift (ppm) Multiplicity
-OH Variable Singlet (broad)
-CH₂OH 3.5 - 3.8 Multiplet
Ring -CH- 3.2 - 3.5 Multiplet
-NCH₃ 2.8 - 3.0 Singlet

Hypothetical ¹³C NMR Data for this compound

Carbon Atom Expected Chemical Shift (ppm)
C=O 170 - 175
-CH₂OH 60 - 65
Ring -CH- 45 - 55
-NCH₃ 30 - 35

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic IR absorption bands would be expected. A strong, broad band around 3300-3500 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A sharp, strong absorption around 1650 cm⁻¹ would be characteristic of the C=O stretching of the tertiary amide (lactam). C-H stretching vibrations would appear around 2850-3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The lactam chromophore in this compound would be expected to exhibit a weak n → π* transition at a longer wavelength and a stronger π → π* transition at a shorter wavelength in the UV region.

Hypothetical IR Absorption Data for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch 3300 - 3500 Strong, Broad
C-H stretch 2850 - 3000 Medium
C=O stretch (Amide) ~1650 Strong
C-N stretch 1200 - 1300 Medium

Molecular Modeling and Docking Methodologies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. These methods are crucial in drug discovery for predicting the binding affinity and mode of a ligand to a receptor's active site.

A molecular docking study for this compound would involve generating a 3D model of the compound and docking it into the binding site of a selected protein target. The software would then calculate the most favorable binding poses and estimate the binding energy. The presence of the hydroxyl and carbonyl groups suggests that this molecule could participate in hydrogen bonding interactions with amino acid residues in a protein's active site, which would be a key factor in its binding affinity.

Without specific studies on this compound, any discussion of its ligand-target interactions remains theoretical. The results of such a study would typically be presented in a table format, detailing the binding energy, key interacting residues, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Table of Compounds Mentioned

Compound Name

Structure Activity Relationship Sar Studies for Azepan 2 One Derivatives

Methodologies for Investigating Structural Influence on Biological Systems

The investigation of the structural influence of azepan-2-one (B1668282) derivatives on biological systems employs a variety of methodologies, ranging from computational analysis to experimental assays. A primary approach involves the synthesis of a series of analogs where specific parts of the molecule are systematically altered. For instance, in a series of N-methylthiolated beta-lactam antibiotics, which share the core lactam ring structure with azepan-2-ones, researchers have investigated the effects of substitutions at the C3 position. nih.gov

Key methodologies include:

Combinatorial Chemistry and Parallel Synthesis: These techniques are utilized to rapidly generate a large library of diverse but related compounds. For example, a parallel-synthesis driven SAR study was used to explore a caprolactam-based series of Factor Xa inhibitors, allowing for the efficient evaluation of various substituents.

In Silico Docking and Molecular Modeling: Computational methods are employed to predict how different derivatives will bind to a specific biological target. In the development of 2-azetidinone analogs, in silico docking experiments with the crystal structure of the Niemann-Pick C1-like 1 protein (NPC1L1) were used to design potential antihyperlipidemic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity. This allows for the prediction of the activity of novel compounds.

Biological Assays: A range of in vitro and in vivo assays are essential to determine the biological activity of the synthesized compounds. These can include enzyme inhibition assays, cell proliferation assays, and animal models of disease. For instance, the antihyperlipidemic evaluation of 2-azetidinone analogs was conducted in a Triton WR 1339 induced hyperlipidemic rat model. nih.gov

Design Principles for Modulating Azepan-2-one Scaffold Activity

The design of new azepan-2-one derivatives with enhanced or specific biological activities is guided by several key principles derived from SAR studies. These principles help medicinal chemists make rational modifications to the lead compound.

Scaffold Hopping and Bioisosteric Replacement: This involves replacing the core scaffold or specific functional groups with others that have similar steric and electronic properties but may improve potency, selectivity, or pharmacokinetic properties.

Functional Group Modification: The introduction, removal, or modification of functional groups can have a profound impact on a molecule's activity. For example, in a study of caprolactam-based Factor Xa inhibitors, it was found that replacing a urea linker with a thiourea linker significantly increased potency.

Stereochemistry: The three-dimensional arrangement of atoms in a molecule can be critical for its biological activity. Studies on N-methylthiolated beta-lactams have shown that the stereochemistry at the C3 and C4 positions plays a vital role in their potency, with the 3S,4R isomers being more effective than their 3R,4S enantiomers. nih.gov This suggests that a specific stereochemical configuration is more favorable for interaction with the biological target. nih.gov

Conformational Restriction: Locking a molecule into a specific conformation that is favorable for binding to a target can enhance its activity.

The following table summarizes design considerations based on SAR principles:

Design PrincipleApplication in Azepan-2-one DerivativesPotential Outcome
Functional Group Modification Introduction of various substituents at the C3 position.Alteration of binding affinity and selectivity.
Stereochemical Control Synthesis of specific stereoisomers.Enhanced potency due to optimal target interaction.
N-Substitution Introduction of different groups on the nitrogen atom.Modulation of pharmacokinetic properties and target binding.
Ring Modification Alteration of the seven-membered ring structure.Changes in scaffold rigidity and binding characteristics.

Impact of Hydroxymethyl and N-Methyl Substituents on SAR Profiles

While specific and detailed SAR studies on 3-(Hydroxymethyl)-1-methylazepan-2-one are not extensively available in the public domain, the impact of hydroxymethyl and N-methyl substituents can be inferred from general principles and studies on related lactam structures.

The N-methyl group in the 1-position of the azepan-2-one ring primarily influences the molecule's physicochemical properties, such as polarity and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. N-methylation can also impact the conformational flexibility of the lactam ring and may influence how the molecule presents its other functional groups to a biological target.

The hydroxymethyl group at the 3-position introduces a polar, hydrogen-bonding capable functional group. This can have several significant effects on the SAR profile:

Target Binding: The hydroxyl group can form hydrogen bonds with amino acid residues in the binding site of a target protein, potentially increasing binding affinity and potency.

Solubility: The polar nature of the hydroxymethyl group can increase the water solubility of the compound, which is often a desirable property for drug candidates.

Metabolism: The hydroxyl group can serve as a site for metabolic transformations, such as glucuronidation or sulfation, which can affect the compound's half-life and clearance.

In a study of N-methylthiolated beta-lactam antibiotics, it was observed that the nature of the substituent at the C3 position significantly affected the anti-proliferative potency. nih.gov Generally, increasing the size of the moiety at C3 led to a decrease in potency, which could be due to steric hindrance at the target site or reduced cell permeability. nih.gov This suggests that a smaller substituent like a hydroxymethyl group might be well-tolerated or even beneficial for certain biological activities.

The table below illustrates the potential influence of these substituents on the properties of an azepan-2-one scaffold:

SubstituentPositionPotential Impact on SAR
N-Methyl 1Modulates lipophilicity, membrane permeability, and metabolic stability. May influence ring conformation.
Hydroxymethyl 3Introduces hydrogen bonding capability, potentially increasing target affinity. Enhances water solubility. Provides a site for metabolism.

Future Perspectives and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Strategies for Azepan-2-one (B1668282) Scaffolds

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For azepan-2-one scaffolds, which can possess multiple stereogenic centers, the development of efficient and highly stereoselective synthetic routes is a primary objective. Current research is moving beyond classical methods towards more elegant and atom-economical strategies.

One promising avenue involves the use of transition metal-catalyzed reactions. For instance, a straightforward synthesis of optically active [b]-annulated azepane scaffolds has been developed utilizing a ruthenium-catalyzed cross-metathesis followed by a palladium-catalyzed hydrogenation. chemistryviews.org This sequence facilitates the creation of the seven-membered ring with a relative trans-configuration in a stereoselective manner. chemistryviews.org Another approach has demonstrated the use of Rh(II) complexes with chiral carboxylate ligands to catalyze the asymmetric intramolecular C-H insertion of α-diazoacetamides, affording cis-β-lactams in high yields, a strategy that could be adapted for larger lactam rings like azepan-2-ones. nih.gov

Furthermore, dearomative ring expansion strategies are emerging as powerful tools. A recently reported method prepares complex azepanes from simple nitroarenes through a photochemical process mediated by blue light. This reaction transforms a six-membered benzenoid framework into a seven-membered ring system, which can then be converted to the azepane scaffold. nih.gov Such methods provide rapid access to densely functionalized and structurally diverse azepanes from readily available starting materials. nih.gov The Beckmann rearrangement, a classical method for caprolactam synthesis, continues to be refined for creating substituted and fused azepane systems, often starting from corresponding cyclohexanone oximes. acs.orgresearchgate.netresearchgate.net

Future strategies will likely focus on the development of catalytic enantioselective methods that can install specific stereocenters, such as the C3 position in 3-(hydroxymethyl)-1-methylazepan-2-one, with high fidelity. This could involve asymmetric hydrogenation, aldol reactions, or Michael additions on suitable precursors.

Table 1: Comparison of Modern Stereoselective Synthetic Strategies for Azepane Scaffolds
StrategyKey ReactionCatalyst/Reagent ExampleKey AdvantagesReference
Catalytic Asymmetric SynthesisIntramolecular C-H InsertionRh2(S-PTPA)4High yield and enantioselectivity for cis-β-lactams. nih.gov
Cross-Metathesis/HydrogenationOlefin Cross-MetathesisRuthenium catalystAccess to optically active annulated azepanes. chemistryviews.org
Dearomative Ring ExpansionPhotochemical Nitrene InsertionBlue lightRapid access to complex azepanes from simple nitroarenes. nih.gov
Beckmann RearrangementOxime RearrangementAcid catalyst (e.g., H2SO4)Well-established route for fused azepane synthesis. acs.org

Integration of Advanced Computational Techniques for Rational Design

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly accelerating the discovery and optimization of new therapeutic agents. beilstein-journals.org For the rational design of novel compounds based on the this compound scaffold, a variety of computational techniques are being integrated into the research workflow. These methods are broadly categorized as either structure-based drug design (SBDD) or ligand-based drug design (LBDD). nih.govnih.gov

SBDD methods rely on the three-dimensional structure of a biological target, such as a protein or enzyme. nih.gov Techniques like molecular docking can be used to predict how derivatives of the azepan-2-one scaffold might bind to a specific target's active site. openmedicinalchemistryjournal.comnih.gov This allows for a virtual screening of large compound libraries to identify potential hits before committing to chemical synthesis. openmedicinalchemistryjournal.com For example, a virtual screening workflow combining ligand- and structure-based methods was successfully used to identify potent ROCK inhibitors with a benzoazepinone core. nih.gov

LBDD approaches are employed when the 3D structure of the target is unknown. These methods use a set of known active ligands to build a model that predicts the activity of new compounds. nih.gov Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, and quantitative structure-activity relationship (QSAR) studies are key LBDD techniques. nih.gov

Moreover, computational tools are being used to design entire libraries of novel lactams through strategies like Diversity-Oriented Synthesis (DOS). researchgate.net Such in silico methods allow for the exploration of vast chemical spaces to generate structurally diverse and novel molecules with desirable drug-like properties. researchgate.net As computational power and algorithm accuracy continue to improve, these techniques will enable the design of azepan-2-one derivatives with enhanced potency, selectivity, and optimized pharmacokinetic profiles. nih.govnih.gov

Exploration of Diversified Chemical Reactivity for Novel Functionalizations

The azepan-2-one scaffold offers multiple sites for chemical modification, providing a platform for creating a diverse range of derivatives. Future research will focus on exploring and exploiting this reactivity to install novel functional groups, thereby modulating the compound's physicochemical and biological properties.

The hydroxymethyl group at the C3 position of this compound is a prime handle for functionalization. This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, and amines through well-established synthetic transformations. These modifications allow for the introduction of a wide array of substituents to probe structure-activity relationships.

The lactam ring itself presents opportunities for functionalization. The nitrogen atom can be N-arylated using palladium-catalyzed reactions to introduce various aromatic groups. nih.gov The α-carbon to the carbonyl group is another key position for modification. Methods for the α-functionalization of related lactam systems, such as morpholin-2-ones, via oxidative imidation reactions could be adapted to the azepan-2-one core. mdpi.com Additionally, a formal [6+1] annulation reaction has been developed for the synthesis of acylated caprolactams, demonstrating a method for double C-C bond formation at the same site. rsc.org

The inherent ring strain of lactams influences their reactivity, facilitating ring-opening reactions. nih.govnih.govreddit.com This property can be harnessed for synthetic applications, such as the ring-opening polymerization of functionalized caprolactam derivatives to create novel aliphatic polyamides with pendant functional groups like hydroxyls. usm.edu The exploration of such reactions will continue to yield new materials and molecular architectures based on the azepan-2-one framework.

Table 2: Potential Functionalization Sites on this compound
Site of FunctionalizationPotential ReactionsResulting Functional Group
C3-Hydroxymethyl GroupOxidation, Esterification, Etherification, AminationAldehyde, Carboxylic Acid, Ester, Ether, Amine
Lactam NitrogenN-Arylation, N-AlkylationN-Aryl, N-Alkyl substituents
α-Carbon (C3)Alkylation, Halogenation, ImidationSubstituted side chains, Halides, Imides
Carbonyl GroupReduction, ThionationMethylene, Thiocarbonyl
Lactam RingRing-Opening PolymerizationFunctional Polyamides

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Hydroxymethyl)-1-methylazepan-2-one to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves lactamization of precursor amines under controlled pH (e.g., using HCl catalysis) and temperature. Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol is recommended. Characterization by 1H^1H- and 13C^{13}C-NMR can confirm ring closure and substituent positions. For analogs like hexahydro-3,3,5-trimethyl-1H-azepine hydrochloride, PubChem data highlights structural validation using InChI keys and molecular formulas .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H-NMR identifies hydroxyl (-OH) and methyl (-CH3_3) protons, while 13C^{13}C-NMR confirms carbonyl (C=O) and hydroxymethyl (-CH2_2OH) groups. DEPT-135 distinguishes CH2_2 and CH3_3 signals.
  • IR Spectroscopy : Peaks at ~3200 cm1^{-1} (O-H stretch) and ~1650 cm1^{-1} (amide C=O) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Structural analogs in PubChem (e.g., DTXSID80747860) use similar validation workflows .

Q. How should researchers assess the purity of this compound for in vitro studies?

  • Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to detect impurities. Compare retention times against certified reference standards. For stability, store at -20°C in amber vials to prevent degradation, as recommended for analytical standards like Fluorexetamine hydrochloride .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Cross-validate findings using standardized assays (e.g., receptor binding assays with positive controls) and replicate studies across independent labs. Control variables such as compound purity (via HPLC ≥98%), storage conditions (-20°C), and solvent selection (DMSO vs. saline). For analogs like arylcyclohexylamines, inconsistencies often arise from batch-to-batch variability, emphasizing the need for rigorous analytical documentation .

Q. How can in vitro models predict the metabolic stability of this compound?

  • Methodological Answer : Use human liver microsomes (HLM) or primary hepatocytes to monitor phase I/II metabolism. Quantify metabolites via LC-MS/MS and compare to known pathways, such as hydroxylation or glucuronidation. For structurally related compounds (e.g., 5-CA-2-HM-MCBX), metabolite identification relies on fragmentation patterns and retention time alignment with synthetic standards .

Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against protein targets (e.g., NMDA receptors) using crystal structures from the PDB. MD simulations (GROMACS) assess binding stability over time. Validate predictions with in vitro binding assays (e.g., radioligand displacement). Analogous studies on arylcyclohexylamines highlight the importance of electrostatic interactions and steric fit .

Q. How can researchers design dose-response studies to evaluate the neuropharmacological effects of this compound?

  • Methodological Answer : Use a log-scale concentration range (e.g., 1 nM–100 µM) in neuronal cell lines or ex vivo brain slices. Measure outcomes like calcium flux (Fluo-4 AM) or cAMP levels (ELISA). For in vivo models, administer via intraperitoneal injection and monitor behavioral endpoints (e.g., locomotor activity in rodents). Reference standards like Fluorexetamine hydrochloride provide benchmarks for dose selection and safety margins .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity profiles of this compound across studies?

  • Methodological Answer : Re-evaluate experimental conditions:

  • Cell Viability Assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and exposure times.
  • Metabolic Activation : Include S9 liver fractions to mimic in vivo metabolism.
  • Negative Controls : Account for solvent cytotoxicity (e.g., DMSO ≤0.1%). Studies on metabolites like 5-CA-[S2200]-NHM emphasize metabolite-specific toxicity, requiring targeted LC-MS/MS analysis .

Key Methodological Takeaways

  • Synthesis & Characterization : Prioritize NMR and HRMS for structural confirmation .
  • Biological Assays : Standardize protocols and reference analytical-grade materials .
  • Data Reproducibility : Document storage conditions (-20°C) and purity thresholds (≥98%) to minimize variability .

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